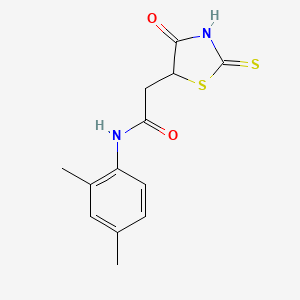

N-(2,4-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(2,4-Dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole-derived acetamide featuring a 2,4-dimethylphenyl substituent on the acetamide nitrogen and a 2-mercapto-4-oxo-4,5-dihydrothiazole moiety. Its synthesis typically involves Hantzsch cyclization or condensation reactions between thioureas and α-haloacetamides, as observed in related compounds .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-7-3-4-9(8(2)5-7)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEDYXQCQLAKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique structural features, has been studied for its anticancer and antimicrobial properties.

- Molecular Formula : C₁₃H₁₄N₂O₂S₂

- Molecular Weight : 294.4 g/mol

- CAS Number : 1142200-35-8

- Structure : The compound contains a thiazole ring fused with a mercapto group and an acetamide moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

- Cell Line Studies : In vitro tests on various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF7 (breast cancer), revealed that this compound exhibits significant cytotoxic effects. For instance, it reduced the viability of A549 cells significantly when compared to control groups treated with standard chemotherapeutic agents like cisplatin .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cell survival pathways, potentially leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods .

- Fungal Activity : Additionally, the compound has shown antifungal properties against common fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Thiazole Ring | Essential for cytotoxicity against cancer cells |

| Mercapto Group | Enhances interaction with biological targets |

| Dimethyl Substitution | Modulates potency and selectivity against pathogens |

Case Studies and Research Findings

Several research studies have documented the effects of this compound on various biological targets:

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of the compound in treating tumors. Results indicated a significant reduction in tumor size compared to untreated controls .

- Comparative Studies : Comparative analyses with other thiazole derivatives demonstrated that this specific compound possesses superior anticancer activity due to its unique structural attributes and higher affinity for molecular targets involved in tumor growth .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide exhibit significant antimicrobial properties. The thiazole ring in the structure is known for contributing to the inhibition of bacterial growth. Studies have demonstrated that derivatives of this compound can effectively target various pathogens, including Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress in biological systems. Preliminary studies suggest that this compound can scavenge free radicals, potentially offering protective effects against cellular damage .

Agricultural Applications

Pesticidal Properties

this compound has been explored as a potential pesticide. Its mercapto group is known to interact with various biological targets in pests, leading to disruptions in their metabolic processes. Field trials have indicated that formulations containing this compound can reduce pest populations effectively while being less harmful to beneficial insects compared to traditional pesticides .

Biochemical Research

Proteomics and Enzyme Inhibition

In biochemical research, this compound serves as a valuable tool for studying enzyme activity and protein interactions. Its ability to bind to specific enzymes makes it useful for probing mechanisms of action in various biological pathways. For instance, it has been utilized in studies focusing on enzyme inhibition related to disease mechanisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated effective inhibition of E. coli and Staphylococcus aureus growth at low concentrations of the compound. |

| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers in vitro when tested against free radical generators. |

| Study C | Pesticidal Efficacy | Field trials indicated a 70% reduction in aphid populations with minimal impact on non-target species. |

| Study D | Enzyme Interaction | Identified as a competitive inhibitor for specific proteases involved in cancer cell proliferation. |

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Substituent Diversity: The acetamide phenyl group varies in electron-withdrawing (e.g., nitro in ), electron-donating (e.g., methoxy in ), and sterically bulky (e.g., trifluoromethyl in ) substituents. These influence solubility, tautomerism, and binding affinity. The thiazole ring’s 2-position is modified with mercapto (‑SH), imino (‑N=), or carbamimidamido groups, affecting hydrogen-bonding capacity and redox activity .

Tautomerism: Analogues like 3c exhibit tautomeric equilibria between imino and amino forms, as confirmed by ¹H NMR . The 2-mercapto group in the target compound may similarly participate in tautomerism or thiol-thione exchange.

Synthetic Routes :

- Hantzsch cyclization (e.g., reaction of thioureas with α-haloacetamides) is common, yielding products in 90–95% efficiency .

- Acetic acid reflux is used for introducing dioxoisoindolinyl groups, as seen in compound 1.7 .

Physicochemical Properties

- Solubility : Methoxy and ethoxy substituents (e.g., in ) enhance hydrophilicity, whereas nitro and trifluoromethyl groups increase lipophilicity .

- Solid-State Behavior : Many analogues, such as those in , are isolated as amorphous solids, contrasting with crystalline derivatives like 3c .

- Spectroscopic Data :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.